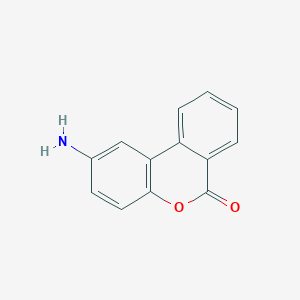

6-Amino-3,4-benzocoumarin

Description

Overview of Benzocoumarin Derivatives as π-Extended Chromenones

Benzocoumarins, also known as benzochromenones, are characterized by their extended π-conjugated system, which arises from the fusion of the coumarin (B35378) nucleus with a benzene (B151609) ring. kaist.ac.krresearchgate.net This extended conjugation is a key factor influencing their photophysical properties, such as absorption and emission wavelengths. kaist.ac.krelsevierpure.com The position of the fused benzene ring significantly impacts these properties. For instance, benzo[g]coumarins generally exhibit maximum absorption and emission at longer wavelengths compared to their benzo[f]coumarin counterparts. kaist.ac.krelsevierpure.com This is attributed to a more favorable intramolecular charge transfer (ICT) from the electron donor to the acceptor moiety due to linear conjugation. kaist.ac.krelsevierpure.com The synthesis of these π-extended systems can be achieved through various methods, including palladium-catalyzed alkyne and aryne annulation via C-H activation. researchgate.netunimi.it

The inherent fluorescence of benzocoumarins makes them valuable in the development of photonic materials. kaist.ac.krelsevierpure.com Their emission behavior is often solvent-dependent due to their dipolar nature. kaist.ac.krelsevierpure.com For example, the fluorescence of certain dimethylamino-substituted benzo[f]coumarins is significantly weaker in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water compared to the corresponding benzo[g]coumarins. kaist.ac.krresearchgate.net

Significance of the Amino Functional Group in Benzocoumarin Chemistry

The introduction of an amino group into the benzocoumarin structure plays a crucial role in modulating its chemical and photophysical properties. The amino group is a strong electron-donating group, which can enhance the intramolecular charge transfer (ICT) characteristics of the molecule. uzh.chresearchgate.net This enhancement often leads to desirable changes in fluorescence, such as increased quantum yields and shifts in emission wavelengths. uzh.ch

In the context of fluorescent probes, the amino group can act as a recognition site. researchgate.net Its nucleophilic nature and ability to participate in hydrogen bonding make it a versatile component in the design of sensors for various analytes and biological environments. researchgate.net For example, aminobenzocoumarins have been investigated as pH-responsive fluorescent probes. nih.govuzh.ch These probes can exhibit a "turn-on" fluorescence response in highly acidic conditions, a property that has been utilized for bioimaging of acidic organelles like lysosomes in living cells. uzh.chnih.govuzh.ch The basicity of the amino group can be fine-tuned through structural modifications to alter the pKa of the probe, allowing for the development of sensors for specific pH ranges. uzh.ch

Historical Context of Benzocoumarin Research and Development

The history of benzocoumarin research is intrinsically linked to the broader field of coumarin chemistry. Coumarin itself was first isolated in 1820 by A. Vogel from tonka beans and was first synthesized in 1868 by William Henry Perkin. jmchemsci.comwikipedia.org The synthesis of benzocoumarins followed, with the first methods being developed over a century ago. jmchemsci.com

Classical methods for synthesizing benzocoumarins often adapt traditional coumarin synthesis reactions, such as the Pechmann reaction, Knoevenagel condensation, Wittig reaction, and Perkin reaction. jmchemsci.com These methods typically start from naphthols or ortho-hydroxynaphthaldehydes. jmchemsci.com Over the past few decades, significant efforts have been made to develop new and more efficient synthetic routes to benzocoumarins, driven by their potential applications in medicinal and materials chemistry. jmchemsci.com Modern synthetic strategies include cascade ring-closing metathesis, direct oxidative cyclization, and various metal-catalyzed cyclization reactions. jmchemsci.comunimi.it The synthesis of 3,4-benzocoumarins, also known as alternariol (B1665735) derivatives, often employs different approaches, such as the Suzuki–Miyaura cross-coupling reaction as a key step. encyclopedia.pubnih.gov

Scope and Academic Relevance of 6-Amino-3,4-benzocoumarin Studies

The compound this compound has been a subject of specific academic inquiry. Its chemical structure, featuring an amino group on the 3,4-benzocoumarin framework, makes it a valuable intermediate in chemical synthesis. sigmaaldrich.comcookechem.comchemicalbook.com

Research has explored the utility of this compound and its derivatives in various scientific domains. For instance, a study investigated the effect of different coumarin derivatives, including this compound, on the mycological production of citric acid by Aspergillus niger. ijfans.orgrrjournals.com The findings indicated that this compound significantly enhanced the yield of citric acid. ijfans.orgrrjournals.com Another area of research has focused on the synthesis of new benzocoumarin amino acid and glycosidic derivatives with the aim of evaluating their fluorescence activity. ekb.eg Furthermore, studies on 6-substituted 3,4-benzocoumarins have been conducted to understand their role as inducers and inhibitors of certain enzyme activities. nih.gov

Compound Information

| Compound Name | Synonyms |

| This compound | 2-Amino-6H-dibenzo[b,d]pyran-6-one, 2-aminobenzo[c]chromen-6-one |

| Coumarin | 2H-1-benzopyran-2-one |

| Dimethyl sulfoxide | DMSO |

| Aspergillus niger | Not Applicable |

Table 1: Chemical Properties of this compound This is an interactive table. More information can be found in the referenced sources.

| Property | Value | Source |

|---|---|---|

| CAS Number | 83527-99-5 | sigmaaldrich.comcookechem.comresearchscientific.co.ukclearsynth.com |

| Molecular Formula | C13H9NO2 | sigmaaldrich.comcookechem.comchemicalbook.com |

| Molecular Weight | 211.22 g/mol | sigmaaldrich.comcookechem.comchemicalbook.com |

| Melting Point | 190-191 °C | sigmaaldrich.comcookechem.com |

| Appearance | Not specified in sources |

| Solubility | Not specified in sources | |

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSQFJGGUZPEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324115 | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83527-99-5 | |

| Record name | NSC405762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 6 Amino 3,4 Benzocoumarin

Classical Synthetic Approaches to Benzocoumarin Scaffolds

The foundational benzocoumarin ring system can be constructed through several well-established name reactions. These methods typically involve the formation of the lactone ring onto a naphthalene (B1677914) precursor.

The Pechmann condensation is a widely utilized method for synthesizing coumarins and their benzo-fused analogues. derpharmachemica.comresearchgate.net The reaction involves the condensation of a phenol (B47542) (in this case, a naphthalenol) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism proceeds through an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.org

Various acidic catalysts have been employed to facilitate this transformation, ranging from strong Brønsted acids like sulfuric acid and methanesulfonic acid to Lewis acids such as aluminum chloride and zinc chloride. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the use of a Ti(IV)-doped ZnO matrix has been reported as a novel heterogeneous catalyst for this condensation, demonstrating high activity and recyclability. nih.gov Modifications to the classical approach include using solvent-free conditions, sometimes in conjunction with microwave irradiation, to achieve shorter reaction times and improved yields. derpharmachemica.com

Table 1: Examples of Catalysts Used in Pechmann Condensation for Coumarin (B35378) Synthesis

| Catalyst Type | Specific Examples | Key Features |

|---|---|---|

| Brønsted Acids | H₂SO₄, HCl, H₃PO₄, CF₃COOH, PTSA | Traditional, harsh conditions may be required. nih.gov |

| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃, SnCl₄, TiCl₄, InCl₃ | Catalyzes both transesterification and ring closure. wikipedia.orgnih.gov |

| Heterogeneous Catalysts | Ti(IV)-doped ZnO, SbCl₃–Al₂O₃ | Offers advantages like catalyst recyclability and stability. derpharmachemica.comnih.gov |

| Ionic Liquids | Chloroaluminate ionic liquids | Can act as both solvent and catalyst. organic-chemistry.org |

This table is interactive. Click on the headers to sort.

The Knoevenagel condensation provides another versatile route to the benzocoumarin core. derpharmachemica.comnih.gov This reaction typically involves the condensation of an ortho-hydroxynaphthaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid esters or ethyl acetoacetate, in the presence of a basic catalyst. researchgate.net The reaction proceeds through a cascade Knoevenagel condensation and subsequent intramolecular cyclization. researchgate.net

Piperidine is a commonly used catalyst for this reaction. ic.ac.uk The efficiency of the synthesis can be enhanced by employing microwave irradiation and solvent-free conditions, which often leads to significantly reduced reaction times and high yields. ic.ac.ukslideshare.net The nature of the substituents on the starting ortho-hydroxynaphthaldehyde can influence the regioselectivity of the ring formation. researchgate.net For example, using 1-hydroxy-2-naphthaldehyde (B49639) as a starting material leads to the formation of benzo[h]coumarin derivatives. researchgate.net

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids, which can be adapted to produce coumarins and benzocoumarins. wikipedia.org The reaction involves the condensation of an aromatic aldehyde (an ortho-hydroxynaphthaldehyde for benzocoumarins) with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.org

The synthesis of coumarin itself from salicylaldehyde (B1680747) and acetic anhydride is a well-known application of this reaction. wikipedia.org The mechanism is believed to involve an intramolecular aldol-type condensation of an O-acetylated aldehyde intermediate. sciforum.net While effective, this method can require high temperatures and may result in lower yields compared to other methods, depending on the specific substrates and conditions used. nih.gov

Advanced Synthetic Strategies for 6-Amino-3,4-benzocoumarin

Directly synthesizing the this compound molecule requires more sophisticated strategies that can either build the complex scaffold in a single step or introduce the amino functionality efficiently. The typical route to aminocoumarins involves the reduction of a corresponding nitrocoumarin precursor. arkat-usa.orgchemmethod.comnih.gov This two-step sequence (nitration followed by reduction) would be applied after the initial formation of the 3,4-benzocoumarin ring. Advanced one-pot methodologies aim to improve efficiency by combining multiple bond-forming events in a single operation.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single pot, which is highly atom-economic and efficient. nih.gov Several MCRs have been developed for the synthesis of fused heterocyclic systems, including coumarins. mdpi.commdpi.com

For instance, the Povarov reaction, a three-component reaction involving an amine, an aldehyde, and an activated alkene, has been used to synthesize fused pyridocoumarins starting from aminocoumarins. mdpi.com A similar strategy could be envisioned for this compound, where a suitably substituted naphthalene derivative, an aldehyde, and another component could assemble to form the target structure or a close precursor. Another approach involves the Ugi four-component reaction followed by an intramolecular Michael addition to construct chromeno[3,4-c]pyrrol-diones, demonstrating the potential of MCRs to build complex fused coumarin systems. mdpi.com

Table 2: Comparison of Classical vs. Advanced Synthetic Strategies

| Strategy | Type | Key Characteristics | Starting Materials |

|---|---|---|---|

| Classical | Pechmann Condensation | Acid-catalyzed condensation. wikipedia.org | Naphthalenol, β-ketoester |

| Classical | Knoevenagel Condensation | Base-catalyzed condensation. nih.gov | ortho-Hydroxynaphthaldehyde, active methylene compound |

| Classical | Perkin Reaction | Base-catalyzed condensation. wikipedia.org | ortho-Hydroxynaphthaldehyde, acid anhydride |

| Advanced | Multi-component Reaction | Convergent, one-pot, high bond-forming index. nih.gov | 3+ simple precursors |

| Advanced | Domino/Cascade Reaction | Sequence of intramolecular reactions. nih.gov | A single precursor designed to undergo cyclization |

This table is interactive. Click on the headers to sort.

Cascade or domino reactions involve a sequence of intramolecular transformations that occur without the need to isolate intermediates, offering a highly efficient pathway to complex molecular architectures. nih.gov These reactions are initiated by a single event that triggers subsequent bond-forming steps.

A domino reaction featuring a sequential benzannulation and lactonization has been reported for the synthesis of benzocoumarins in high yields. nih.gov Another example is the erbium-catalyzed cascade cyclization of para-quinone methides with 1,3-dicarbonyl compounds, which constructs 4-aryl-3,4-dihydrocoumarins. nih.gov Such dihydrocoumarins could potentially be oxidized to the fully aromatic benzocoumarin system. These strategies showcase the power of designing a single starting material that undergoes a programmed series of cyclizations and rearrangements to rapidly build the desired benzocoumarin core.

Metal-Catalyzed Cyclization and Annulation Protocols

Metal-catalyzed reactions are fundamental in the synthesis of the benzocoumarin framework. These protocols often involve the cyclization of aromatic rings through C-H functionalization, providing an efficient route to the core structure. While methodologies specifically detailing the synthesis of this compound are not extensively documented, general strategies for benzocoumarin synthesis can be adapted. Palladium-catalyzed intramolecular Heck reactions, for instance, have been successfully utilized for the regioselective synthesis of related fused pyranocoumarin (B1669404) systems from aminocoumarin precursors. nih.govmdpi.com Such reactions typically involve precursors like 6- or 7-benzoylaminocoumarins, which undergo cyclization to form phenanthridine-dione structures. nih.govmdpi.com

Another significant approach involves indium(III) chloride-catalyzed reactions. For example, the reaction of 5-allyl-6-aminocoumarin with benzaldehydes, catalyzed by InCl₃, leads to the formation of pyrido[3,2-f]coumarins through a proposed mechanism involving an imine intermediate, a 1,5-H shift, and subsequent aromatization. mdpi.com Silver-catalyzed cycloisomerization of propargylaminocoumarin has also been reported to yield fused pyridocoumarin derivatives. nih.gov These examples underscore the versatility of metal catalysts in constructing complex heterocyclic systems based on the aminocoumarin scaffold, suggesting their potential applicability for the targeted synthesis of this compound.

| Catalyst | Precursor Type | Resulting Structure | Reference |

| Palladium (Pd) | Benzoylaminocoumarins | Pyrano-phenanthridine-diones | nih.govmdpi.com |

| Indium (III) Chloride | 5-Allyl-6-aminocoumarin | Pyrido[3,2-f]coumarins | mdpi.com |

| Silver (Ag) | Propargylaminocoumarin | Fused Pyridocoumarins | nih.gov |

Oxidative Cyclization Methodologies for Benzocoumarin Formation

Oxidative cyclization represents a powerful strategy for the formation of polycyclic compounds, including the benzocoumarin skeleton. mdpi.com This methodology often utilizes hypervalent iodine reagents to activate an aromatic ring, which is then followed by an intramolecular nucleophilic addition from a side-chain functional group. mdpi.com While direct oxidative cyclization to form this compound is not explicitly detailed in the available literature, the principles can be inferred from related syntheses. For example, the oxidative intramolecular cyclization of phenol derivatives is a well-established method for creating complex ring systems. mdpi.com In a relevant study, an ortho-selective oxidative cyclization was employed to form a benzo[de] rsc.orgtandfonline.com-naphthyridine ring, highlighting the potential for targeted cyclization at specific positions on an aromatic core. mdpi.com

The synthesis of the benzocoumarin core can also be achieved through radical mechanisms. The lactonization of biphenyl-2-carboxylic acid, for instance, can be promoted by a copper catalyst, proceeding through a radical mechanism to form the carbon-oxygen bond of the lactone ring with high yields. Another approach involves the direct oxidative cyclization of precursors like 1-allyl-2-naphthol using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Functionalization and Derivatization of this compound Core

The 6-amino group on the 3,4-benzocoumarin scaffold serves as a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties.

Amine Functional Group Modification Strategies

The primary amine at the 6-position of the benzocoumarin core is amenable to various modifications. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide range of functional groups. For instance, the reaction of 6-aminocoumarin with aryl piperazines or aryl sulfonamide piperazines has been used to create hybrid molecules. tandfonline.com Another strategy involves the reaction of 6-aminocoumarin with carbon disulfide (CS₂) under phase transfer catalysis conditions to produce a dithiocarbamate (B8719985) intermediate. researchgate.net This intermediate can then be used for the preparation of more complex fused heterocyclic derivatives. researchgate.net Furthermore, the amine group can react with dicarbonyl compounds through condensation reactions to yield polycarbonyl derivatives. researchgate.net These modifications not only alter the electronic properties of the benzocoumarin system but also provide attachment points for larger molecular assemblies.

Introduction of Heterocyclic Moieties onto the Benzocoumarin Scaffold

The incorporation of additional heterocyclic rings onto the this compound framework can significantly expand its structural and functional diversity. This can be achieved by leveraging the reactivity of the amino group. One common approach is the synthesis of coumarin-piperazine hybrids, where the amino group is linked to a piperazine (B1678402) ring, which may itself be substituted. tandfonline.com

Another versatile method involves converting the amino group into a reactive intermediate. For example, 6-aminocoumarin can be transformed into an azide (B81097) derivative. rsc.org This azide can then undergo cycloaddition reactions, such as with ethyl acetoacetate, to form 1,2,3-triazole rings fused or linked to the coumarin core. rsc.org Similarly, tetrazole-containing coumarin derivatives can be synthesized from the corresponding azide. rsc.org These strategies allow for the construction of complex, multi-ring systems with potential applications in medicinal and materials chemistry.

Preparation of Schiff Base Derivatives from this compound

The condensation of the primary amino group of this compound with various aldehydes is a straightforward and efficient method for preparing Schiff base derivatives. This reaction typically involves reacting 6-aminocoumarin with an appropriate aldehyde in a solvent like methanol (B129727) or ethanol, often at room temperature or with gentle heating. rsc.orgnih.govamazonaws.comjournalajacr.comamazonaws.com A wide variety of aldehydes can be used, leading to a diverse library of Schiff bases. For example, 6-aminocoumarin has been reacted with pyridyl-azo salicylaldehyde to produce Schiff bases that exhibit interesting supramolecular gelation properties. rsc.orgnih.gov The reaction has also been performed with D-glucose, where the aldehyde group of the glucose molecule condenses with the amino group of the coumarin. researchgate.net The resulting imine (C=N) bond is a key feature of these derivatives and can be readily identified by spectroscopic methods such as FTIR. amazonaws.comamazonaws.com

| Aldehyde Reactant | Solvent | Resulting Schiff Base Type | Reference |

| Pyridyl-azo salicylaldehyde | Dry MeOH | Gel-forming Schiff Base | rsc.orgnih.gov |

| D-glucose | Ethanol | Glycosylated Schiff Base | researchgate.net |

| 2-Aminophenol | Ethanol | Phenolic Schiff Base | amazonaws.comjournalajacr.comamazonaws.com |

Amino Acid and Glycosidic Conjugation Strategies

The conjugation of amino acids or glycosidic units to the this compound scaffold is a key strategy for creating derivatives with enhanced biological relevance.

Amino Acid Conjugation: The amino group provides a direct point for forming an amide bond with the carboxylic acid group of an amino acid. This is typically achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt). distantreader.org This method allows for the linkage of various amino acid esters to the coumarin core. distantreader.org An alternative approach is the Ugi multicomponent reaction, which can be used to synthesize complex peptidomimetics incorporating an aminocoumarin, an aldehyde, a carboxylic acid, and an isocyanide in a single step. nih.gov

Glycosidic Conjugation: Glycosidic moieties can be introduced through several methods. One approach involves the formation of a Schiff base between the 6-amino group and the aldehyde group of an open-chain sugar like D-glucose. researchgate.net This reaction, conducted in refluxing ethanol, forms a direct imine linkage between the benzocoumarin and the sugar. researchgate.net More complex conjugations can be achieved using click chemistry. For instance, a coumarin can be functionalized with an azide group, which then reacts with an alkyne-modified peptide or sugar via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole-linked conjugate. nih.gov

| Conjugation Type | Method | Reagents/Reactants | Linkage Type | Reference |

| Amino Acid | Peptide Coupling | DCC/HOBt, Amino Acid Ester | Amide | distantreader.org |

| Amino Acid | Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acetoamido Carboxamide | nih.gov |

| Glycosidic | Schiff Base Formation | D-glucose | Imine | researchgate.net |

| Glycosidic/Peptide | Click Chemistry (CuAAC) | Azido-coumarin, Alkyne-sugar/peptide | Triazole | nih.gov |

Based on a thorough review of the available scientific literature, it is not possible to provide detailed mechanistic investigations, including the elucidation of reaction pathways, transition states, and the specific role of catalysts, for the synthesis of this compound.

The current body of research focuses on general synthetic methodologies for broader classes of compounds, such as benzocoumarins and aminocoumarins, but lacks the specific, in-depth analysis required to address the user's request for this particular molecule. While general principles of coumarin synthesis are well-established, specific computational or experimental mechanistic studies detailing the transition states and reaction pathways for this compound have not been identified in the public domain.

Therefore, generating an article that strictly adheres to the requested outline with scientifically accurate and non-speculative content is not feasible at this time.

Advanced Spectroscopic Characterization and Photophysical Investigations of 6 Amino 3,4 Benzocoumarin Derivatives

Advanced Spectroscopic Analysis Techniques for Structural Elucidation

The precise structural characterization of novel or synthesized compounds is fundamental in chemical research. For 6-Amino-3,4-benzocoumarin and its derivatives, a suite of advanced spectroscopic techniques is employed to confirm the molecular structure, identify functional groups, and determine molecular weight. These methods provide complementary information that, when combined, offers a comprehensive and unambiguous structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzocoumarin Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of benzocoumarin derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment. azooptics.com

In the ¹H NMR spectrum of a this compound derivative, distinct signals correspond to chemically non-equivalent protons. scispace.com Protons on the aromatic rings typically appear in the downfield region (δ 6.0–8.5 ppm) due to the deshielding effect of the ring current. shd.org.rs The specific chemical shifts and splitting patterns (e.g., singlets, doublets, triplets) are dictated by the proton's position on the benzocoumarin core and the electronic influence of neighboring substituents. The protons of the amino group (-NH₂) often appear as a broad singlet.

¹³C NMR spectroscopy provides complementary information by mapping the carbon skeleton. The spectrum shows a single peak for each unique carbon environment. azooptics.com Carbons in the aromatic rings resonate in a characteristic range (δ 100–150 ppm). shd.org.rs The lactone carbonyl carbon is significantly deshielded and appears far downfield (typically δ > 160 ppm), which is a key diagnostic signal for the coumarin (B35378) scaffold. ceon.rsceon.rs

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish definitive assignments. researchgate.net These experiments reveal correlations between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range (2-3 bond) carbon-hydrogen couplings (HMBC), allowing for the unambiguous assembly of the molecular structure. researchgate.netceon.rs

Table 1: Representative NMR Data for Benzocoumarin Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 8.5 - 7.0 | Aromatic protons of the benzocoumarin core. |

| ¹H | ~5.0 - 6.0 | Protons of the amino (-NH₂) group, often a broad signal. |

| ¹³C | > 160 | Lactone carbonyl carbon (C=O). |

| ¹³C | 155 - 110 | Aromatic and vinyl carbons. |

| ¹³C | < 110 | Carbons in the fused benzene (B151609) ring. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. The resulting spectrum is a unique molecular fingerprint that confirms the presence of key structural motifs. nih.gov

For this compound, the FTIR spectrum provides clear evidence for its defining functional groups. A crucial absorption band is that of the lactone carbonyl group (C=O), which typically appears as a strong, sharp peak in the range of 1680–1720 cm⁻¹. researchgate.net The presence of the amino group (-NH₂) is confirmed by characteristic N-H stretching vibrations, which usually manifest as one or two bands in the 3300–3500 cm⁻¹ region. ceon.rs

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Lactone Carbonyl (C=O) | C=O Stretch | 1720 - 1680 |

| Aromatic C=C | C=C Stretch | 1610 - 1450 |

| Ether (C-O-C) | C-O Stretch | 1250 - 1100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. benthamopen.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition of the molecule. researchgate.net

The molecular formula of this compound is C₁₃H₉NO₂, corresponding to a monoisotopic mass of approximately 211.06 Da. uni.lu In the mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of coumarins under electron ionization (EI) or electrospray ionization (ESI) conditions often follows characteristic pathways. A hallmark fragmentation of the coumarin scaffold is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. nih.govresearchgate.net This results in a prominent fragment ion at m/z corresponding to [M-28]⁺. For this compound, this would be expected at an m/z value of approximately 183. Further fragmentation of the benzofuran-like radical ion can also occur, providing additional structural information. benthamopen.comresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₃H₉NO₂]⁺ | 211.06 | Molecular Ion |

| [M-CO]⁺ | [C₁₂H₉NO]⁺ | 183.07 | Fragment from loss of Carbon Monoxide |

Fluorescence Spectroscopy of this compound and its Derivatives

Fluorescence spectroscopy is a key technique for investigating the photophysical properties of molecules like this compound. This class of compounds is known for its fluorescent character, making it valuable for applications such as fluorescent probes and dyes. nih.gov This section explores the excitation and emission characteristics, as well as the efficiency and stability of their fluorescence.

Excitation and Emission Spectral Characteristics

The fluorescence process involves the absorption of a photon (excitation) to reach an excited electronic state, followed by the emission of a photon of lower energy (longer wavelength) to return to the ground state. The excitation spectrum shows the wavelengths of light that the molecule absorbs to initiate fluorescence, while the emission spectrum shows the wavelengths of light emitted.

6-aminocoumarin derivatives are characterized by significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting coumarin core upon photoexcitation. osti.gov This ICT character results in several distinct photophysical properties. The excitation maximum (λ_ex) for 6-aminocoumarins is typically in the near-UV or violet region of the spectrum (e.g., ~330 nm), while the emission maximum (λ_em) is observed at a significantly longer wavelength in the blue-green region (e.g., ~460 nm). researchgate.netresearchgate.net

The difference between the excitation and emission maxima is known as the Stokes shift. 6-aminocoumarins are noted for their exceptionally large Stokes shifts, which is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. osti.gov The extension of the conjugated system, as in 3,4-benzocoumarins, tends to shift both absorption and emission to even longer wavelengths, potentially into the green-yellow part of the spectrum (~540 nm). jst.go.jp Furthermore, these compounds often exhibit solvatochromism, where the positions of the excitation and emission bands are sensitive to the polarity of the solvent. acs.org

Table 4: Representative Photophysical Data for Aminobenzocoumarin Derivatives

| Property | Typical Value Range | Description |

| Excitation Max (λ_ex) | 330 - 400 nm | Wavelength of maximum light absorption for fluorescence. |

| Emission Max (λ_em) | 460 - 550 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | > 100 nm (> 5000 cm⁻¹) | Energy difference between excitation and emission maxima. |

Quantum Yield Determination and Photostability Analysis

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. Aminocoumarins are well-known for their high fluorescence quantum yields, often exceeding 0.6 and sometimes reaching values as high as 0.8 or greater in certain solvents. scispace.comaatbio.com This high efficiency makes them bright fluorophores suitable for sensitive detection methods.

Photostability refers to the molecule's resistance to degradation upon exposure to light. A high photostability is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy and laser dyes. The photostability of aminocoumarins can be influenced by their molecular structure and the surrounding environment. researchgate.net While generally robust, they can undergo photochemical reactions that lead to a loss of fluorescence (photobleaching). Research often focuses on structural modifications to enhance the photostability of the coumarin core for demanding applications.

Table 5: Fluorescence Efficiency and Stability of Aminocoumarin Derivatives

| Parameter | Typical Range/Characteristic | Significance |

| Fluorescence Quantum Yield (Φ_F) | 0.6 - 0.9 | High efficiency, resulting in bright fluorescence. |

| Photostability | Moderate to High | Determines the useful lifetime of the fluorophore under illumination. |

Stokes Shift Investigations and Mechanisms

The phenomenon of the Stokes shift, which is the difference between the positions of the absorption and emission maxima, is a critical characteristic of fluorescent molecules. In the case of 6-aminocoumarin derivatives, including this compound, exceptionally large Stokes shifts are often observed. osti.govcam.ac.uk These significant shifts are not merely a spectral curiosity but are indicative of substantial changes in molecular geometry and electronic distribution between the ground state (S₀) and the first excited singlet state (S₁).

Historically, the large Stokes shifts and other spectral behaviors of 6-aminocoumarins were often attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. osti.govcam.ac.uk The TICT model proposed that upon photoexcitation, the amino group at the C6 position rotates by approximately 90 degrees relative to the coumarin plane, leading to a highly polar, stabilized excited state that emits at a lower energy (longer wavelength). osti.govcam.ac.uk

However, more recent and detailed computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have challenged the universal applicability of the TICT model for these compounds. osti.gov These studies demonstrate that a substantial degree of Intramolecular Charge Transfer (ICT) is the primary mechanism responsible for the mega Stokes shifts observed in 6-aminocoumarins. osti.gov Upon excitation, there is a significant transfer of electron density from the electron-donating amino group at the C6 position to the electron-accepting lactone carbonyl group of the coumarin scaffold. osti.govnih.gov This ICT process leads to a large change in the dipole moment between the ground and excited states, causing significant reorganization of the surrounding solvent molecules and a pronounced relaxation of the excited state to a lower energy level before fluorescence occurs. The extent of this charge transfer directly correlates with the magnitude of the Stokes shift. osti.gov For instance, a considerable decrease in electron density around the amino group in the excited state is a hallmark of this substantial ICT. osti.gov

Photophysical Properties and Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical properties of this compound and its derivatives are intrinsically linked to the efficiency and nature of the Intramolecular Charge Transfer process. This "push-pull" system, with an electron-donating group (amino) and an electron-withdrawing group (carbonyl) on the conjugated π-system, governs the molecule's interaction with light and its surrounding environment. cam.ac.uknih.gov

The absorption and emission spectra of this compound derivatives are highly sensitive to the properties of the solvent, a phenomenon known as solvatochromism. osti.govnih.gov This sensitivity is a direct consequence of the significant change in the molecule's dipole moment upon photoexcitation due to ICT.

In nonpolar solvents, the absorption and emission spectra are typically observed at higher energies (shorter wavelengths). As the polarity of the solvent increases, a bathochromic (red) shift is generally observed in the emission spectrum. nih.gov This occurs because polar solvent molecules can reorient around the more polar excited state of the dye, stabilizing it and lowering its energy level. The ground state is less affected, leading to a smaller energy gap for fluorescence and thus a red-shifted emission. nih.gov

Furthermore, specific solute-solvent interactions, such as hydrogen bonding, play a crucial role. nih.govmdpi.com Solvents capable of hydrogen bonding can interact with both the amino donor group and the carbonyl acceptor group. mdpi.com Upon excitation, the electron density shifts from the amino group to the carbonyl group, increasing the basicity of the carbonyl oxygen and the acidity of the amino protons. nih.gov This enhances the hydrogen-bonding interactions with protic or aprotic hydrogen-bond-accepting solvents, further stabilizing the excited state and contributing to the red shift in emission. nih.gov These specific interactions can also influence the non-radiative decay pathways, affecting the fluorescence quantum yield. nih.gov The choice of solvents is therefore critical in photophysical studies to differentiate between non-specific polarity effects and specific hydrogen-bonding interactions. nih.gov

Table 1: Effect of Solvent on the Emission Spectra of a 6-Aryl Coumarin Derivative

| Solvent | Emission Maximum (λem) |

| n-hexane | 450 nm |

| Toluene | 480 nm |

| Diethyl ether | 495 nm |

| Chloroform | 512 nm |

This table illustrates the solvatochromic shift for a representative coumarin derivative, showing a significant red shift (>60 nm) with increasing solvent polarity. Data adapted from studies on 6-aryl coumarins. acs.org

The electronic transitions and ICT efficiency in the this compound framework can be precisely tuned by introducing various substituent groups onto the core structure. cam.ac.uknih.gov Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics. nih.gov

The amino group in this compound and its derivatives makes their fluorescence highly responsive to changes in pH. researchgate.netresearchgate.net In neutral or basic media, the amino group acts as a powerful electron donor, enabling the efficient ICT process that results in strong fluorescence.

However, in acidic environments, the lone pair of electrons on the nitrogen atom of the amino group becomes protonated. researchgate.net This protonation event effectively transforms the electron-donating amino group into an electron-withdrawing ammonium (B1175870) group. The consequence of this change is the inhibition or complete shutdown of the photoinduced electron transfer (PET) or ICT process from the 6-position to the rest of the coumarin system. researchgate.net This disruption of the charge transfer mechanism typically leads to a significant decrease or complete quenching of the fluorescence. nih.govresearchgate.net

This "off-on" or "on-off" switching behavior allows these molecules to function as sensitive fluorescent probes for detecting acidic environments. researchgate.net Some aminobenzocoumarin derivatives exhibit a dramatic fluorescence enhancement (up to 300-fold) in highly acidic conditions compared to a neutral environment, making them suitable for imaging acidic organelles like lysosomes in living cells. researchgate.net The specific pKa value, which is the pH at which the protonated and non-protonated forms are in equilibrium, can be tuned by modifying the substituents on the benzocoumarin core. researchgate.net For example, the pKa of some 3-(imidazolyl)benzocoumarin dyes has been engineered to be as low as 1.3, enabling the probing of extremely acidic conditions. researchgate.net

Table 2: Photophysical Properties of Selected pH-Responsive Aminobenzocoumarins

| Compound | Absorption Max (λabs) at pH ~7.4 | Emission Max (λem) at pH ~7.4 | Quantum Yield (Φ) at pH ~7.4 | Fluorescence Enhancement at low pH | pKa |

| Probe 4a | 356 nm | 449 nm | 0.37 | 16-fold | 2.54 |

| Probe 4b | 360 nm | 443 nm | <0.02 | 25-fold | 1.70 |

| Probe 4c | 358 nm | 539 nm | 0.14 | 64-fold | 2.54 |

| Probe 4f | 367 nm | 549 nm | 0.05 | 15-fold | 2.65 |

Data adapted from a study on novel pH-responsive benzocoumarin fluorescent probes, demonstrating their "turn-on" fluorescence behavior in acidic environments. researchgate.net

Computational and Theoretical Studies of 6 Amino 3,4 Benzocoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. distantreader.org For 6-Amino-3,4-benzocoumarin, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are utilized to determine its optimized molecular geometry and various electronic properties. researchgate.netnih.gov

Molecular Geometry and Conformation Analysis

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule by minimizing its energy. This process, known as geometry optimization, provides detailed information on bond lengths, bond angles, and dihedral angles. nih.gov For the related compound 6-aminocoumarin (6AC), studies have shown that the ground-state geometries can be optimized using DFT with the B3LYP functional combined with cc-pVDZ basis sets. researchgate.net Such analyses reveal a largely planar benzocoumarin core. The amino group's orientation relative to the aromatic ring system is a key conformational feature. For instance, in a similar compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the dihedral angles illustrating the orientation of the ring with respect to the amino group are around 176.5°. nih.gov Computational studies also help in understanding intermolecular interactions, such as hydrogen bonding. For 6-aminocoumarin in an aqueous environment, DFT calculations have identified the formation of hydrogen bonds between the amino group and water molecules (N∙∙∙H-O and N-H∙∙∙O), as well as between the carbonyl group and water (C=O∙∙∙H-O). researchgate.net

Table 1: Representative Theoretical Bond Lengths for a Substituted Aminopyran Derivative (Calculated via DFT/B3LYP/6-311G(d,p))

| Bond Type | Bond Length (Å) |

| C-H (aromatic) | 1.0809 - 1.0945 |

| C-C (aromatic) | 1.3466 - 1.5339 |

| C-N (amino group) | 1.362 |

Note: Data is based on a similar aminopyran structure, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, as a proxy to illustrate typical computational outputs. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Characteristics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For molecules similar to this compound, DFT calculations show that the HOMO is often delocalized over the electron-rich parts of the molecule, such as the fused benzene (B151609) ring and the amino group. materialsciencejournal.org Conversely, the LUMO is typically distributed over the pyrone ring, including the electron-withdrawing carbonyl group. materialsciencejournal.org This spatial distribution indicates that the amino-substituted aromatic portion is the likely site for electrophilic attack, while the pyrone moiety is susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chalcone Derivative | B3LYP/6-31G(6D,7F) | -6.027 | -2.030 | 4.0 |

| Aminopyran Derivative | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

Note: This table presents data from related molecular structures to exemplify the outputs of FMO analysis, as specific values for this compound were not available in the cited sources. nih.govmaterialsciencejournal.org

Electron Affinity and Electrophilicity Index Calculations

Conceptual DFT provides a framework to quantify a molecule's reactivity through various descriptors. frontiersin.org Electron affinity (A) relates to the energy released when an electron is added to a molecule and can be approximated by the energy of the LUMO (A ≈ -E_LUMO). researchgate.net The electrophilicity index (ω), introduced by Parr, measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ²/2η. These parameters can be estimated from the HOMO and LUMO energies. researchgate.net A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. nih.gov For instance, strong electrophiles like nitroethylene (B32686) have an electrophilicity index (ω) of 2.61 eV. nih.gov These calculations are vital for predicting how this compound might participate in polar chemical reactions. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand and predict ligand-target interactions.

Ligand-Biomolecule Binding Affinity Prediction

A primary output of molecular docking is the binding affinity, often expressed as a binding free energy in kcal/mol. This value estimates the strength of the interaction between the ligand and the biomolecule. A more negative binding energy indicates a stronger and more stable interaction. For example, in a study of benzochromenopyrimidine derivatives targeting the cyclooxygenase-2 (COX-2) protein, potent inhibitors showed binding affinities of -10.3 kcal/mol. chemrevlett.com Docking studies on various coumarin (B35378) derivatives against proteins involved in Alzheimer's disease and other conditions have been performed to screen for potential inhibitors. nih.gov These simulations help prioritize compounds for further experimental testing by predicting which ones are most likely to bind effectively to a biological target.

Table 3: Sample Binding Affinities of Coumarin Derivatives with Protein Targets from Docking Studies

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

| Benzochromenopyrimidine Derivative | COX-2 (5IKR) | -10.3 |

| Benzochromenopyrimidine Derivative | COX-2 (5IKR) | -9.9 |

| Standard Inhibitor (Benzydamine) | COX-2 (5IKR) | -6.7 |

Note: This table provides examples of binding affinity data from docking studies of related heterocyclic compounds to illustrate the concept. chemrevlett.com

Elucidation of Binding Modes and Key Interacting Residues

Beyond predicting binding affinity, molecular docking reveals the specific binding mode of the ligand within the receptor's active site. It identifies the key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. chemrevlett.com For example, a molecular dynamics study of 5,6-benzocoumarin-3-carboxylic acid with bovine serum albumin showed that the most frequent hydrogen bonds were formed with residues Tyr410 and Ser488. lew.ro Another structural analysis of coumarin inhibitors with human carbonic anhydrase II identified interactions with residues like Trp5, His64, Asn67, and Gln92. nih.gov Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound

Computational and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, have become indispensable tools in medicinal chemistry and materials science. These methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or its physicochemical properties (QSPR). For this compound, these models offer a predictive framework to understand its behavior and to design novel derivatives with enhanced or specific functionalities.

Predictive Modeling of Biological Activities

QSAR modeling provides a rational basis for predicting the biological activities of novel compounds, thereby streamlining the drug discovery process. nih.gov For a molecule like this compound, QSAR models can be developed to forecast its potential as an antifungal, antioxidant, or anticancer agent, activities for which the broader coumarin family is known. mdpi.comnih.gov

The development of a predictive QSAR model for this compound and its derivatives would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as 1D, 2D, or 3D descriptors. These descriptors are then correlated with experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

Key Molecular Descriptors in QSAR Models for Coumarin Derivatives:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These pertain to the electronic properties of the molecule and include descriptors like dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of the electron-donating amino group at the 6-position significantly influences these electronic properties.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a crucial descriptor that influences a molecule's pharmacokinetic profile.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons; important for antioxidant activity. |

| Electronic | LUMO Energy | Indicates the molecule's ability to accept electrons; relevant for interactions with biological macromolecules. |

| Steric | Molecular Volume | Affects the binding affinity to a receptor or enzyme active site. |

| Hydrophobic | LogP | Influences membrane permeability and bioavailability. |

| Topological | Wiener Index | Correlates with molecular branching and compactness, which can affect biological interactions. |

Correlation of Structural Descriptors with Photophysical Properties

QSPR modeling is employed to establish a relationship between the structural features of a molecule and its photophysical properties. For this compound, which is a fluorescent molecule, QSPR models can predict properties such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.

The photophysical properties of coumarins are highly dependent on the nature and position of substituents on the coumarin ring. The 6-amino group in this compound acts as a strong electron-donating group, which significantly influences the molecule's electronic structure and, consequently, its interaction with light. This leads to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting lactone moiety of the coumarin core upon photoexcitation. researchgate.net

Correlation of Structural Descriptors with Key Photophysical Properties:

Absorption and Emission Wavelengths: The extent of π-conjugation and the presence of electron-donating groups like the amino group cause a bathochromic (red) shift in both the absorption and emission spectra. mdpi.com Computational studies using methods like Density Functional Theory (DFT) can calculate the HOMO-LUMO energy gap, which is inversely related to the wavelength of maximum absorption. nih.govnih.gov

Stokes Shift: The difference between the maximum absorption and emission wavelengths, known as the Stokes shift, is often larger in molecules with significant ICT character. The 6-amino group is expected to increase the Stokes shift of 3,4-benzocoumarin. elsevierpure.com

Fluorescence Quantum Yield: This parameter measures the efficiency of the fluorescence process. The rigidity of the molecular structure and the nature of the substituent influence the quantum yield. While the amino group enhances fluorescence, its ability to undergo conformational changes can sometimes lead to non-radiative decay pathways, potentially affecting the quantum yield.

Solvatochromism: The photophysical properties of this compound are expected to be sensitive to the polarity of the solvent. In polar solvents, the excited state with its enhanced ICT character is stabilized, leading to a further red-shift in the emission spectrum.

| Photophysical Property | Structural Descriptor/Feature | Predicted Effect of the 6-Amino Group |

|---|---|---|

| Maximum Absorption Wavelength (λabs) | Electron-donating strength of the substituent | Bathochromic (red) shift |

| Maximum Emission Wavelength (λem) | Intramolecular Charge Transfer (ICT) | Significant bathochromic (red) shift |

| Stokes Shift | Change in dipole moment upon excitation | Increase |

| Fluorescence Quantum Yield (Φf) | Efficiency of radiative decay | Generally enhanced, but can be solvent-dependent |

| Solvatochromic Shift | Solvent polarity | Positive solvatochromism (red-shift in more polar solvents) |

Biological Activity and Mechanistic Insights of 6 Amino 3,4 Benzocoumarin and Its Derivatives

General Biological Activities of Benzocoumarins (Contextual Overview)

Benzocoumarins, a class of heterocyclic compounds, feature a benzopyrone core structure with a phenyl group fused at various positions. nih.govjmchemsci.com This structural framework serves as a versatile scaffold in medicinal chemistry, leading to the synthesis and isolation of derivatives with a wide array of biological activities. researchgate.net Both natural and synthetic benzocoumarins have been extensively investigated for their pharmacological potential. jmchemsci.com

Research has identified numerous significant bioactivities associated with the benzocoumarin backbone, including anti-infective, antineoplastic, antioxidant, and enzyme inhibitory properties. nih.gov The versatility of their structure allows for modifications that can enhance specific activities, making them attractive candidates for drug discovery. researchgate.net The broad spectrum of pharmacological effects includes antimicrobial, antitumor, anti-inflammatory, anticoagulant, anti-HIV, and antioxidant activities. gyanvihar.org These multifaceted properties have spurred continuous research into isolating novel benzocoumarin analogs and developing new synthetic methods to create derivatives with improved or unique biological functions. nih.govjmchemsci.com

Antimicrobial Activity and Proposed Mechanisms of Action

The benzocoumarin scaffold is a key feature in many compounds exhibiting potent antimicrobial properties. Derivatives have been developed and tested against a range of pathogenic bacteria, fungi, and viruses, demonstrating significant potential as anti-infective agents. nih.govresearchgate.net

Derivatives of benzocoumarin have shown notable antibacterial activity, particularly against Gram-positive bacteria. ekb.egnih.gov For instance, a study on new benzocoumarin amino acid derivatives found that benzo ekb.egresearchgate.netcoumarin-3-carboxylic acid exhibited significant activity against Staphylococcus aureus, with an efficacy greater than the reference drug Gentamicin at a concentration of 1000 ppm. ekb.eg Similarly, certain 3-arylcoumarins, such as 3-(3′-methylphenyl)-6-nitrocoumarin, have demonstrated potent inhibitory activity against S. aureus. The presence of a nitro substituent at the 6-position of the coumarin (B35378) moiety appears to be crucial for this antibacterial action. nih.gov

The mechanisms underlying the antibacterial effects of coumarin derivatives are varied. One proposed mechanism involves the inhibition of bacterial DNA cleavage, as observed in studies with coumarin congeners fused with tetrahydroisoquinoline moieties against S. aureus. researchgate.net Other studies suggest that the structural properties of these compounds allow them to interfere with essential bacterial processes, leading to the inhibition of growth or cell death. samipubco.com While many derivatives show strong action against Gram-positive bacteria, activity against Gram-negative bacteria like Escherichia coli is often less pronounced or absent. ekb.egnih.gov However, some coumarin-chalcone derivatives have displayed good activity against E. coli. researchgate.net The synergistic effect of combining the coumarin scaffold with other pharmacophores, such as α-amino phosphonates, has also been shown to enhance antimicrobial activity against various pathogenic strains. nih.gov

Benzocoumarin derivatives have also been recognized for their antifungal capabilities against various pathogenic fungi. gyanvihar.orgekb.eg For example, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) has demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.comjmchemsci.com Similarly, certain 4-azidomethyl coumarin sulfonamides showed excellent efficacy against C. albicans, A. niger, and Fusarium oxysporum. researchgate.net

The proposed cellular mechanisms for their antifungal action often involve the disruption of fungal cell integrity and function. One suggested mechanism is the interference with the fungal cell membrane, which compromises its function and leads to cell death. jmchemsci.comjmchemsci.com Another potential pathway is the induction of oxidative stress through the formation of reactive oxygen species (ROS) within the fungal cells. This oxidative damage to crucial cellular components can ultimately trigger apoptosis. jmchemsci.comjmchemsci.com The specific cellular targets can vary depending on the derivative's structure. For instance, some 4-amino coumarin derivatives have been designed as succinate dehydrogenase (SDH) inhibitors, targeting the mitochondrial respiratory chain in fungi to block energy production. nih.gov

The antiviral potential of coumarins and their derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netnih.gov Naturally occurring 3-phenylcoumarins have been shown to suppress HIV promoter activity, suggesting a mechanism that specifically targets viral gene expression. nih.gov

The mechanism of action for antiviral coumarins often involves targeting key viral enzymes or processes. Lamellarins, a group of alkaloids containing a coumarin nucleus, are effective against the HIV-1 integrase protein, a critical enzyme for retroviral replication. nih.gov For HCV, coumarin-benzimidazole conjugates have been developed as potent antiviral agents. It was found that a 6-bromocoumarin derivative could inhibit HCV RNA replication by 90% without affecting host cell proliferation, indicating that the substitution of a lipophilic, electron-withdrawing group at the 6th position is important for anti-HCV activity. nih.gov Other studies on 3-aryl-4-(N-aryl)aminocoumarin derivatives have identified compounds with good activity against both acyclovir-sensitive and acyclovir-resistant Herpes Simplex Virus type 1 (HSV-1) strains, appearing to act at the later stages of viral replication, such as virus egress. mdpi.com

Anticancer and Antiproliferative Effects

The coumarin nucleus is a prominent scaffold in the development of compounds with anticancer and antiproliferative properties. nih.govnih.gov These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth and proliferation. nih.govmdpi.com

The cytotoxic effects of benzocoumarin derivatives have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%, is a key metric in these assessments.

Studies have reported significant cytotoxic activity for various derivatives. For example, certain benzocoumarins have been shown to suppress MCF-7 breast cancer tumorigenesis with IC50 values in the low micromolar range. jmchemsci.com New coumarin-based benzopyranone derivatives containing basic amino side chains have also demonstrated cytotoxicity against human lung carcinoma (A549) cells, with some compounds showing IC50 values as low as 5.0 µM. nih.govnih.gov Another study found that a coumarin derivative, Benjaminin, exhibited its strongest inhibition against stomach cancer (SNU-1) cell proliferation with an IC50 value of 70.42 μM. researchgate.netui.ac.id The tables below summarize the in vitro cytotoxicity of selected benzocoumarin and coumarin derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Benzopyranone Derivatives against Lung Cancer Cell Lines Data sourced from a 48-hour treatment period.

| Compound | A549 (Human Lung Carcinoma) IC50 (µM) | LL47 (Normal Lung) IC50 (µM) |

| Diethylaminoethoxy derivative (5) | 7.08 | 16.7 |

| Dimethylaminoethoxy derivative (6) | 5.0 | 20.4 |

| Morpholinoethoxy derivative (7) | 34.2 | 34.6 |

| Piperidinylethoxy derivative (8) | 8.33 | 15.4 |

| Pyrrolidinylethoxyl derivative (9) | 5.83 | 8.75 |

Source: In Vitro Cytotoxicity of Benzopyranone Derivatives With Basic Side Chain Against Human Lung Cell Lines. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Benjaminin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Leukemia | 150.72 |

| SNU-1 | Stomach | 70.42 |

| Hep-G2 | Liver | 109.65 |

| NCI-H23 | Lung | 160.42 |

Source: Anti-proliferative Effects of a Coumarin Benjaminin on Four Human Cancer Cell Lines. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Coumarin derivatives have been shown to exert their anticancer effects through the induction of apoptosis and modulation of the cell cycle. Studies on various human cancer cell lines have demonstrated that these compounds can trigger programmed cell death and halt cell proliferation at different phases of the cell cycle.

The induction of apoptosis by coumarin derivatives often involves the modulation of key regulatory proteins. For instance, in human cervical cancer HeLa cells, coumarin has been observed to induce apoptotic changes, increase the sub-G1 cell population, depolarize the mitochondrial membrane, and promote the release of cytochrome c. nih.gov This process is also associated with the activation of caspase-3 and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, alongside an increase in the pro-apoptotic protein Bax. nih.gov Similarly, in human malignant hepatic cells, a derivative, 6-hydroxycoumarin-3-carboxylatosilver, was found to induce apoptosis, as evidenced by DNA laddering, increased activity of caspases 3 and 9, and cleavage of poly(ADP-ribose)-polymerase (PARP). nih.gov

In addition to apoptosis, coumarin derivatives can modulate the cell cycle. Treatment of human bladder cancer T24 cells with genistein, an isoflavonoid with a coumarin-like structure, resulted in cell cycle arrest at the G2/M phase. mdpi.com This arrest was linked to the downregulation of cyclin A and cyclin B1 and the upregulation of the Cdk inhibitor p21. mdpi.com Likewise, 6-hydroxycoumarin-3-carboxylatosilver was observed to alter the percentage of cells entering the G0/G1 phase of the cell cycle in hepatic cancer cells. nih.gov The ability of these compounds to halt the cell cycle prevents cancer cells from progressing through the division process, thereby inhibiting tumor growth.

The specific mechanisms can vary depending on the cell line and the specific coumarin derivative. For example, in human myeloid leukemia cells, different methods of inducing cell cycle arrest lead to unique changes in the cellular proteome, indicating that the response is context-dependent. elifesciences.org However, the common thread is the ability of these compounds to interfere with the fundamental processes of cell division and survival in cancerous cells.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

The anticancer potential of coumarin derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that contribute to their cytotoxic activity. These studies systematically alter the substituents on the coumarin scaffold to determine how these changes affect biological activity.

A general observation from SAR studies is that the nature and position of substituents on the coumarin ring play a crucial role in their anticancer efficacy. nih.govnih.gov For instance, the introduction of hydroxyl groups can enhance cytotoxic properties. nih.gov In a study of 4-methylcoumarin derivatives, 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were found to be the most effective subgroup against several human cancer cell lines. matilda.science

Hybridization of the coumarin scaffold with other pharmacologically active moieties has emerged as a promising strategy to develop more potent anticancer agents. nih.govrsc.org For example, coumarin-triazole hybrids have shown significant cytotoxic activity against various cancer cell lines. nih.gov The linkage of a coumarin moiety to other heterocyclic systems can lead to compounds with enhanced biological activity and potentially novel mechanisms of action.

The following table summarizes the anticancer activity of selected coumarin derivatives against various cancer cell lines, highlighting the influence of different structural modifications.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | nih.gov |

| Coumarin-artemisinin hybrid 1a | A2780 | 5.82 ± 2.28 | nih.gov |

| Coumarin-1,2,3-triazole hybrid 12c | MGC803 | 0.13 ± 0.01 | nih.gov |

| Coumarin-1,2,3-triazole hybrid 18c | MCF7 | 2.66 | nih.gov |

| 7,8-DHMC with n-decyl at C3 | MCF-7 | 25.1 | matilda.science |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DHMC: dihydroxy-4-methylcoumarin

Antioxidant Mechanisms and Radical Scavenging Properties

The primary mechanism by which many coumarins exert their antioxidant effect is through hydrogen atom transfer (HAT). rsc.org This process involves the donation of a hydrogen atom from the coumarin molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of hydroxyl (-OH) groups on the coumarin ring is particularly important for this activity, as the phenolic hydrogen is readily donatable. researchgate.net Studies on 7,8-dihydroxy-4-methylcoumarins have verified their excellent radical scavenging capabilities. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of coumarins. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. japer.inmdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The following table presents the DPPH radical scavenging activity of selected coumarin derivatives.

| Compound | IC50 (µM) | Method | Reference |

| Coumarin Compound I | 799.83 | DPPH | japer.in |

| Coumarin Compound II | 712.85 | DPPH | japer.in |

| Ascorbic Acid (Standard) | 829.85 | DPPH | japer.in |

These findings underscore the potential of coumarin derivatives as effective antioxidants, with their activity being tunable through structural modifications.

Enzyme Inhibition and Mechanistic Studies

6-Amino-3,4-benzocoumarin has been identified as an inhibitor of pyroglutamyl-peptidase II (PPII), an enzyme involved in the degradation of thyrotropin-releasing hormone (TRH). nih.gov The inhibition of PPII has potential therapeutic applications, as it can modulate the levels of TRH, a neuropeptide with a wide range of functions in the central nervous system.

In a study investigating the structure-activity relationships of PPII inhibitors, this compound was evaluated for its inhibitory activity. The study generated quantitative structure-activity relationships, indicating that key functionalities in the molecular structure of the inhibitors are crucial for their interaction with the enzyme. nih.gov

The inhibitory potency of a compound is often quantified by its pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor. The following table shows the pKi value for this compound as a PPII inhibitor.

| Compound | pKi (M) | Reference |

| This compound | 1.90±0.40 | nih.gov |

This finding highlights a specific molecular target for this compound and suggests a potential avenue for its pharmacological effects.

Coumarin derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, which are depleted in this condition. nih.govresearchgate.net

The coumarin scaffold serves as a valuable platform for the design of AChE inhibitors. nih.gov The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the coumarin ring. For instance, the introduction of a N-benzylpyridinium moiety to 3-aminocoumarins has been shown to yield potent AChE inhibitors with IC50 values in the nanomolar range. researchgate.net

Molecular docking studies have provided insights into the binding of coumarin derivatives to the active site of AChE. These studies suggest that some derivatives can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual interaction is considered beneficial for the treatment of Alzheimer's disease, as the PAS is also implicated in the aggregation of amyloid-beta fibrils. researchgate.net

The following table shows the AChE inhibitory activity of a selected coumarin derivative.

| Compound | IC50 (µM) | Reference |

| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 | nih.gov |

| Donepezil (Standard) | 1.82 | nih.gov |

The exploration of coumarin derivatives as AChE inhibitors continues to be an active area of research in the quest for more effective treatments for neurodegenerative diseases.

Interactions with Biomolecules

The biological effects of this compound and its derivatives are predicated on their interactions with various biomolecules within the cell. These interactions can range from the inhibition of enzymes, as previously discussed, to binding with other critical cellular components such as proteins and nucleic acids.

One important interaction is the binding of coumarin derivatives to serum albumin, the most abundant protein in blood plasma. This binding is crucial as it affects the distribution, metabolism, and efficacy of drugs. nih.gov Studies have shown that the structural features of coumarins, such as the presence of a 4-hydroxyl group, can favor their binding to specific sites on the albumin molecule. nih.gov The interaction of 5,6-benzocoumarin-3-carboxylic acid with bovine serum albumin has been investigated using molecular dynamics simulations, which revealed the formation of hydrogen bonds with specific amino acid residues in the binding pocket. researchgate.net